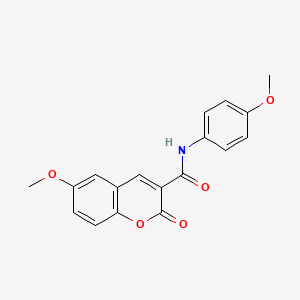![molecular formula C15H19N3O4 B5516966 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5516966.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives involves multiple steps, including the formation of the oxadiazole moiety through the reaction of hydrazides with carbon disulfide in the presence of alcoholic potassium hydroxide, followed by substitution reactions to introduce various substituents. These processes are crucial for creating the oxadiazole core and modifying the compound to achieve desired properties (Siddiqui et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds showcases the importance of 1,3,4-oxadiazole and its derivatives, characterized by spectral analysis techniques such as IR, 1H-NMR, and EI-MS. These methods confirm the successful synthesis and structural integrity of the oxadiazole derivatives, essential for understanding the compound's chemical behavior (Rehman et al., 2013).
Chemical Reactions and Properties
Compounds containing the 1,3,4-oxadiazole moiety exhibit significant chemical reactivity and biological activities, including antibacterial potential and enzyme inhibition. These activities are attributed to the oxadiazole core and the nature of its substituents, demonstrating the compound's interaction with biological targets and its potential as a therapeutic agent (Siddiqui et al., 2014).
Physical Properties Analysis
The synthesis and characterization of oxadiazole derivatives reveal insights into their physical properties, such as solubility and stability, which are influenced by the nature of the substituents and the molecular structure. These properties are critical for the compound's application in chemical and pharmacological research (Iftikhar et al., 2019).
Chemical Properties Analysis
Oxadiazole derivatives' chemical properties, including their reactivity towards different chemical agents and conditions, highlight the versatility of these compounds in synthetic chemistry and drug design. The ability to undergo various chemical reactions makes them valuable in creating novel compounds with desired biological activities (Rehman et al., 2016).
Aplicaciones Científicas De Investigación
Antibacterial and Anti-Enzymatic Potential
Research has demonstrated the synthesis and pharmacological evaluation of derivatives related to 1,3,4-oxadiazole, showing potential as antibacterial agents against both gram-negative and gram-positive bacteria, as well as moderate inhibitors of enzymes like α-chymotrypsin. These compounds, including N-substituted derivatives, have been shown to exhibit significant antibacterial activity, particularly against strains like S.typhi, K.pneumoniae, and S. aureus. The studies also highlighted their moderate anti-enzymatic potential and suggested that specific substitutions on the oxadiazole moiety could lead to the discovery of compounds with less cytotoxicity, indicating their potential therapeutic applications (Siddiqui et al., 2014).
Anti-Proliferative Activities
Further investigations into 1,3,4-oxadiazole derivatives, specifically those incorporating the dimethoxyphenyl moiety, have shown broad-spectrum antibacterial activities and promising anti-proliferative activity against various cancer cell lines. This includes effectiveness against prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines. The studies suggest that certain N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione exhibit potent activity against gram-positive bacteria and demonstrate significant anti-proliferative effects, underscoring the therapeutic potential of these compounds in treating bacterial infections and cancer (Al-Wahaibi et al., 2021).
Propiedades
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-5-18(10(2)19)9-14-16-15(17-22-14)11-6-7-12(20-3)13(8-11)21-4/h6-8H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGCHIBRCMFDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5516885.png)
![N-(2-hydroxycyclohexyl)-N-methyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5516890.png)
![9-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516893.png)

![N-cyclopropyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5516912.png)
![N'-[2-(4-nitrophenoxy)acetyl]-2-furohydrazide](/img/structure/B5516924.png)
![(2S)-N~1~-(2-furylmethyl)-N~2~-[3-(1H-pyrazol-1-yl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B5516925.png)
![4-methoxy-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-phenylpiperidine](/img/structure/B5516933.png)
![N-[4-(dimethylamino)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B5516935.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(propylthio)acetyl]piperidine](/img/structure/B5516940.png)
![N-[3-(acetylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516952.png)
![5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516959.png)
![4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5516979.png)
